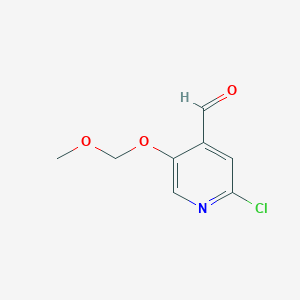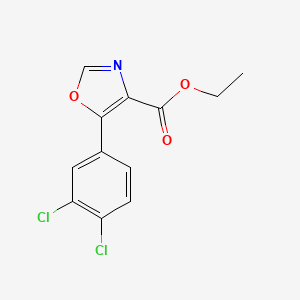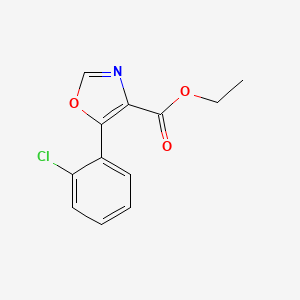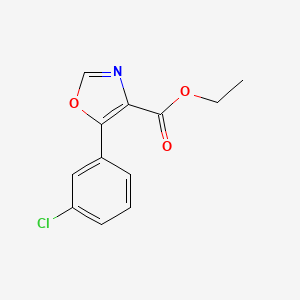
2-Formyl-5-(2-methylphenyl)phenol, 95%
Vue d'ensemble
Description
2-Formyl-5-(2-methylphenyl)phenol, 95% (2FMPP) is an aromatic organic compound that is widely used in the synthesis of pharmaceuticals, fragrances, and other chemicals. It is a derivative of the phenol family and is characterized by an aromatic ring containing a hydroxyl group. 2FMPP is a colorless solid with a molecular weight of 154.2 g/mol and a melting point of 70-72 °C.
Mécanisme D'action
2-Formyl-5-(2-methylphenyl)phenol, 95% acts as a catalyst in the reaction of 2-methylphenol and formaldehyde. The reaction occurs via a nucleophilic substitution of the hydroxyl group of 2-methylphenol with the formaldehyde, forming a methyl ether group. This reaction is accelerated by the presence of an acid catalyst.
Biochemical and Physiological Effects:
2-Formyl-5-(2-methylphenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to have any toxicity or adverse effects when used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-5-(2-methylphenyl)phenol, 95% has several advantages when used in laboratory experiments. It is a colorless solid, so it is easy to handle and store. It is also relatively inexpensive and can be synthesized in high yields. The main limitation of 2-Formyl-5-(2-methylphenyl)phenol, 95% is its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
Future research on 2-Formyl-5-(2-methylphenyl)phenol, 95% could focus on its use as a catalyst in other organic synthesis reactions. It could also be explored as a potential reactant in the synthesis of other aromatic compounds. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity. Finally, new methods of synthesizing 2-Formyl-5-(2-methylphenyl)phenol, 95% could be explored, such as the use of green chemistry techniques.
Méthodes De Synthèse
2-Formyl-5-(2-methylphenyl)phenol, 95% can be synthesized by the reaction of 2-methylphenol and formaldehyde in the presence of an acid catalyst. The reaction is carried out in an aqueous solution of sodium chloride and the product is isolated by distillation. The yield of the reaction is typically 95%.
Applications De Recherche Scientifique
2-Formyl-5-(2-methylphenyl)phenol, 95% has been widely used in scientific research due to its unique properties. It has been used as an intermediate in the synthesis of pharmaceuticals, fragrances, and other chemicals. It has also been used as a reagent in the synthesis of organic compounds, as a catalyst in the polymerization of styrene, and as a reactant in the synthesis of polyurethanes.
Propriétés
IUPAC Name |
2-hydroxy-4-(2-methylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-7-12(9-15)14(16)8-11/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIAAKKPAWSUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626538 | |
| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343603-91-8 | |
| Record name | 3-Hydroxy-2′-methyl[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343603-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















